9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications
Tautomeric Behavior of Dihydropurines
Tautomeric Pair of Dihydropurines : A study investigated two tautomeric dihydropurine derivatives to understand differences in conjugation and hydrogen bonding. This research illustrates the fundamental chemical behavior of purine derivatives, highlighting their structural dynamics and potential implications for designing compounds with specific properties (Beagley et al., 1995).
Electrochromic Properties of Aromatic Polyamides
Electrochromic Aromatic Polyamides : Novel aromatic polyamides with pendent triphenylamine units demonstrated significant electrochromic properties, suggesting applications in smart materials and displays. These findings point to the versatility of purine analogs in material science (Chang & Liou, 2008).
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-4-30-16-8-6-5-7-15(16)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDMWSHNYNLEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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